(3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine
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Overview
Description
(3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine is a heterocyclic compound containing nitrogen atoms. Compounds with such structures are of significant interest due to their potential biological and pharmacological activities. This compound is part of the isoindole family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion of the resulting trans-octahydro-indol-2-one to the desired compound . Another method includes the preparation of intermediates such as 3-chlorine-2-amino-propionic acid methyl ester hydrochloride, which undergoes several steps to yield the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, ensuring safety and reliability, and maintaining stringent control over reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential anticancer and antibacterial activities. Studies have shown that derivatives of this compound exhibit significant biological activities, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of various materials and chemicals. Its versatility and reactivity make it an essential component in manufacturing processes .
Mechanism of Action
The mechanism of action of (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine include other isoindole derivatives, such as (3aR,4R,7S,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid .
Uniqueness: What sets this compound apart from similar compounds is its unique imino group, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
65558-71-6 |
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Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(3aS,7aR)-3-imino-3a,4,5,6,7,7a-hexahydroisoindol-1-amine |
InChI |
InChI=1S/C8H13N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2,(H3,9,10,11)/t5-,6+ |
InChI Key |
GAOJNWROYOMPFE-OLQVQODUSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=NC2=N)N |
Canonical SMILES |
C1CCC2C(C1)C(=NC2=N)N |
Origin of Product |
United States |
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